KRN7000

説明

KRN-7000は、α-ガラクトシルセラミドとしても知られており、海洋スポンジAgelas mauritianusから単離された天然物の合成アナログです。それは、免疫応答において重要な役割を果たす不変型ナチュラルキラーT細胞の強力な活性化因子です。 KRN-7000は、その免疫調節特性と、がん、自己免疫疾患、感染症などさまざまな疾患における潜在的な治療用途について広く研究されています .

準備方法

合成経路と反応条件

KRN-7000の合成は、D-ガラクトースやフィトスフィンゴシンなどの市販の出発物質から始まる、複数のステップを伴います。1つの実用的でスケーラブルな方法は、グリコシルヨージドをグリコシルドナーとして使用します。 この手順では、高純度の生成物を得るために合計8ステップが必要で、必要なカラムクロマトグラフィー精製は3回のみです .

工業的生産方法

工業的生産において、KRN-7000は通常、テトラヒドロフランやメタノールなどの有機溶媒の組み合わせを使用して合成されます。化合物は、テトラヒドロフランとメタノールの10:1混合物に1 mg / mLの濃度で溶解されます。 次に、この溶液を、連続撹拌しながら水溶液に滴下し、超音波処理とフィルター滅菌を行います .

化学反応の分析

反応の種類

KRN-7000は、グリコシル化、酸化、還元など、さまざまな化学反応を起こします。 グリコシル化反応は、グリコシルヨージドがグリコシルドナーとして使用される合成において特に重要です .

一般的な試薬と条件

グリコシル化: グリコシルドナーとしてのグリコシルヨージド。

酸化と還元: 一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。

主要な生成物

これらの反応から生成される主な生成物は、高度に純粋なKRN-7000であり、これはさらなる生物学的研究や化学的研究に使用されます .

科学研究の応用

KRN-7000は、幅広い科学研究の応用を持っています。

免疫学: これは、不変型ナチュラルキラーT細胞を活性化するために使用され、免疫応答を調節するサイトカインの産生につながります。 .

がん研究: KRN-7000は、さまざまな生体内モデルにおいて強力な抗腫瘍活性を示しています。

自己免疫疾患: この化合物は、免疫応答を調節する能力について研究されており、ループスや糖尿病などの自己免疫疾患に対する潜在的な治療薬となっています.

科学的研究の応用

KRN-7000 has a wide range of scientific research applications:

Immunology: It is used to activate invariant natural killer T cells, leading to the production of cytokines that modulate the immune response. .

Cancer Research: KRN-7000 has shown potent antitumor activity in various in vivo models.

Autoimmune Diseases: The compound is studied for its ability to modulate immune responses, making it a potential therapeutic agent for autoimmune diseases such as lupus and diabetes.

Infectious Diseases: KRN-7000 is also being explored for its potential to enhance immune responses against infectious diseases like malaria and tuberculosis.

作用機序

KRN-7000は、CD1dタンパク質に結合することでその効果を発揮し、このタンパク質は化合物を不変型ナチュラルキラーT細胞に提示します。この相互作用は、これらの細胞の活性化と、インターフェロンガンマやインターロイキン4などのサイトカインのその後の放出につながります。 これらのサイトカインは、免疫応答を調節し、さまざまな免疫細胞や経路の活性化につながる上で重要な役割を果たします .

類似の化合物との比較

KRN-7000は、不変型ナチュラルキラーT細胞の強力な活性化と、免疫応答を調節する能力のためにユニークです。 類似の化合物には、他のα-ガラクトシルセラミドとグリコシルスフィンゴ脂質が含まれ、これらもナチュラルキラーT細胞を活性化しますが、サイトカイン放出プロファイルや治療の可能性が異なる場合があります .

類似の化合物のリスト

α-ガラクトシルセラミド: 海洋スポンジから単離された天然のアナログ。

グリコシルスフィンゴ脂質: さまざまな生物学的活性を有するKRN-7000のさまざまなアナログを含む脂質のクラス.

類似化合物との比較

KRN-7000 is unique due to its potent activation of invariant natural killer T cells and its ability to modulate the immune response. Similar compounds include other α-galactosylceramides and glycosphingolipids, which also activate natural killer T cells but may have different cytokine release profiles and therapeutic potentials .

List of Similar Compounds

α-Galactosylceramide: A natural analog isolated from marine sponges.

Glycosphingolipids: A class of lipids that include various analogs of KRN-7000 with different biological activities.

生物活性

KRN7000, also known as α-galactosylceramide, is a glycosphingolipid derived from the marine sponge Agelas mauritiana. It has gained significant attention due to its ability to activate invariant natural killer T (iNKT) cells, which play a crucial role in bridging innate and adaptive immunity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the following mechanisms:

- Activation of iNKT Cells : this compound forms a ternary complex with CD1d and the T-cell receptor on iNKT cells, leading to their activation. This activation results in the rapid secretion of various cytokines, including those associated with both Th1 (e.g., IFN-γ, TNF-α) and Th2 (e.g., IL-4, IL-5) immune responses .

- Cytokine Production : Upon stimulation with this compound, iNKT cells can produce a wide array of cytokines that modulate immune responses. This includes enhancing the activity of dendritic cells (DCs), natural killer (NK) cells, and B cells .

- Antitumor Activity : this compound has demonstrated significant antitumor effects in various preclinical models. It inhibits tumor growth and prolongs survival in mice inoculated with tumors by activating NK T cells .

Clinical Studies

Several clinical studies have assessed the safety and biological activity of this compound in cancer patients:

- Phase I Study : A dose escalation study involved 24 patients with advanced solid tumors receiving intravenous this compound at doses ranging from 50 to 4,800 μg/m². The study found that this compound was well tolerated without dose-limiting toxicities. Immunomonitoring revealed that NKT cells typically disappeared from circulation within 24 hours post-injection. Increased serum levels of cytokines such as TNF-α were observed in some patients .

- Immunological Effects : The study indicated that the biological effects of this compound were more pronounced in patients with higher pretreatment levels of NKT cells compared to healthy controls. Notably, no clinical responses were recorded; however, seven patients experienced stable disease for a median duration of 123 days .

Data Table: Summary of Clinical Findings

| Study Type | Patient Population | Dose Range (μg/m²) | Key Findings |

|---|---|---|---|

| Phase I Study | 24 advanced cancer patients | 50 - 4,800 | Well tolerated; no dose-limiting toxicity observed |

| Immunomonitoring | Same as above | N/A | NKT cells decreased within 24 hours; cytokine increase in some patients |

Potential Applications

This compound's unique properties make it a promising candidate for various therapeutic applications:

- Cancer Immunotherapy : Given its ability to activate iNKT cells and induce strong immune responses against tumors, this compound is being explored as an adjuvant in cancer vaccines .

- Infectious Diseases : Its immunomodulatory effects may also be beneficial in treating infections by enhancing immune responses against pathogens .

- Autoimmune Disorders : The dual Th1/Th2 cytokine production may help modulate immune responses in autoimmune conditions .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific patient populations:

特性

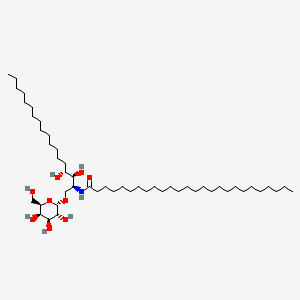

IUPAC Name |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFKFAKEUMHBLV-BYSUZVQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H99NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935847 | |

| Record name | alpha-Galactosylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158021-47-7 | |

| Record name | N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl]hexacosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158021-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KRN 7000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158021477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KRN-7000 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Galactosylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-GALACTOSYLCERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX671898JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: alpha-Galactosylceramide (alpha-GalCer), also known as KRN7000, exerts its biological activity by binding to CD1d molecules. [] CD1d is a major histocompatibility complex class I-like molecule expressed on the surface of antigen-presenting cells (APCs). [, ] When alpha-GalCer binds to CD1d, it forms a complex that is recognized by the T cell receptor (TCR) of invariant natural killer T cells (iNKT cells). [, , ] This interaction leads to the activation of iNKT cells, triggering them to rapidly release a large amount of cytokines, including both Th1 cytokines such as interferon-gamma (IFN-gamma) and tumor necrosis factor-alpha (TNF-alpha), and Th2 cytokines such as interleukin-4 (IL-4) and IL-13. [, , , , , , , , , ]

ANone: While this information is crucial for researchers, the provided research papers focus on the biological activity and therapeutic potential of alpha-GalCer and do not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data. Resources like PubChem or ChemSpider would be helpful in obtaining this information.

ANone: The research papers primarily focus on the biological activity and therapeutic application of alpha-GalCer. Information regarding material compatibility, stability, and performance under various conditions is not provided in these papers. It is crucial to conduct specific studies to determine these properties, especially for formulation development and storage optimization.

A: alpha-GalCer is not a catalyst. It is a glycolipid antigen that functions as a ligand for CD1d molecules on APCs, leading to the activation of iNKT cells. [, ] Therefore, it does not possess catalytic properties or applications involving reaction mechanisms or selectivity.

A: While the provided research papers predominantly focus on the biological aspects of alpha-GalCer, one paper mentions the development of biotinylated alpha-GalCer analogues to study their binding to CD1d molecules. [] This suggests the potential application of computational chemistry and modeling techniques. Further research exploring the use of simulations, calculations, and QSAR models for alpha-GalCer and its analogues would be beneficial to optimize their activity and selectivity.

A: Research has demonstrated that modifications to the structure of alpha-GalCer can significantly impact its activity, potency, and selectivity. [, ] For example, the N-acyl variant of alpha-GalCer, C20:2, exhibits different biological activity compared to this compound. [] Similarly, OCH, an analogue with a truncated sphingosine chain, induces a Th2-biased response in both murine and human iNKT cells, highlighting the potential for targeted therapeutic applications. [, ] Further investigation into the SAR of alpha-GalCer and the development of novel analogues with tailored properties are essential for optimizing their therapeutic potential.

ANone: The provided research papers focus on the biological effects of alpha-GalCer and do not delve into its stability or formulation aspects. Dedicated studies are needed to determine its stability under various conditions and to develop effective formulation strategies to overcome any limitations in solubility or bioavailability.

ANone: The provided research papers primarily focus on the scientific aspects of alpha-GalCer and do not discuss specific SHE regulations. It's important to note that SHE regulations vary depending on the geographical location and intended use. Researchers and manufacturers must consult and comply with all applicable regulations to ensure the safe handling, use, and disposal of alpha-GalCer.

ANone: Extensive research supports the in vitro and in vivo efficacy of alpha-GalCer:

- In vitro: alpha-GalCer potently activates iNKT cells in vitro, leading to the production of both Th1 and Th2 cytokines. [, , , , , , , , , ]

- Animal Models: alpha-GalCer has shown promising antitumor activity in various murine models, including lung and liver metastasis models. [, , , , , ] It has also demonstrated efficacy in murine models of allergic airway inflammation, experimental allergic conjunctivitis, and autoimmune diabetes. [, , ]

A: alpha-GalCer research bridges several disciplines, including immunology, oncology, glycobiology, and pharmaceutical sciences. [] Its unique ability to activate iNKT cells and modulate both innate and adaptive immune responses has garnered significant interest in various fields:

- Immunotherapy: alpha-GalCer and its analogues hold promise as immunotherapeutic agents for cancer, infectious diseases, and autoimmune diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Vaccine Adjuvants: alpha-GalCer can potentially enhance the efficacy of vaccines by boosting the immune response. []

- Understanding iNKT Cell Biology: alpha-GalCer has been an invaluable tool for studying iNKT cell biology, leading to a deeper understanding of their role in various disease settings. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。